molecular formula C16H17F3N4O2 B14963908 2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidin-4(3H)-one

2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidin-4(3H)-one

Cat. No.: B14963908
M. Wt: 354.33 g/mol
InChI Key: XSYWQPMUALRRPH-UHFFFAOYSA-N
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Description

2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidin-4(3H)-one is a compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .

Preparation Methods

The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidin-4(3H)-one typically involves multiple steps. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The final step involves the formation of the pyrimidinone ring with the trifluoromethyl group. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield .

Chemical Reactions Analysis

2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidin-4(3H)-one involves its binding to alpha1-adrenergic receptors. This binding modulates the receptor’s activity, leading to various physiological effects. The compound’s interaction with these receptors can influence pathways related to smooth muscle contraction, neurotransmitter release, and cardiovascular function .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C16H17F3N4O2

Molecular Weight

354.33 g/mol

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-(trifluoromethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C16H17F3N4O2/c1-25-12-5-3-2-4-11(12)22-6-8-23(9-7-22)15-20-13(16(17,18)19)10-14(24)21-15/h2-5,10H,6-9H2,1H3,(H,20,21,24)

InChI Key

XSYWQPMUALRRPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC(=CC(=O)N3)C(F)(F)F

Origin of Product

United States

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